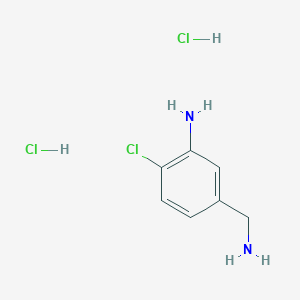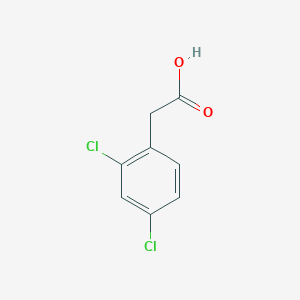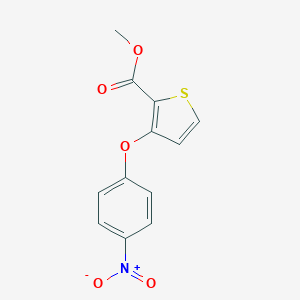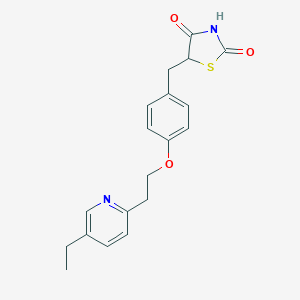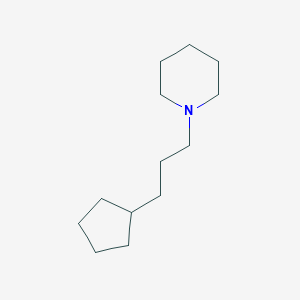
1-(3-Cyclopentylpropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclopentylpropyl)piperidine, also known as CPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have unique properties that make it useful in various fields of research.
Mécanisme D'action
1-(3-Cyclopentylpropyl)piperidine acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site than the neurotransmitter glutamate. This results in the inhibition of the ion channel and the prevention of calcium influx into the cell. This mechanism of action has been found to be useful in the treatment of various neurological disorders.
Effets Biochimiques Et Physiologiques
1-(3-Cyclopentylpropyl)piperidine has been found to have various biochemical and physiological effects. It has been shown to improve learning and memory in animal models, which is attributed to its ability to enhance synaptic plasticity. 1-(3-Cyclopentylpropyl)piperidine has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Cyclopentylpropyl)piperidine is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, 1-(3-Cyclopentylpropyl)piperidine has some limitations in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can be toxic at high doses.
Orientations Futures
There are several future directions for the use of 1-(3-Cyclopentylpropyl)piperidine in scientific research. One direction is the development of more potent and selective NMDA receptor antagonists based on the structure of 1-(3-Cyclopentylpropyl)piperidine. Another direction is the investigation of the potential therapeutic uses of 1-(3-Cyclopentylpropyl)piperidine in the treatment of various neurological disorders. Finally, the use of 1-(3-Cyclopentylpropyl)piperidine in combination with other drugs may provide new insights into the mechanisms underlying synaptic plasticity and memory formation.
Conclusion:
In conclusion, 1-(3-Cyclopentylpropyl)piperidine is a synthetic compound that has been widely used in scientific research. It has a high affinity for the NMDA receptor and has been found to have various biochemical and physiological effects. 1-(3-Cyclopentylpropyl)piperidine has been used to study the role of NMDA receptors in various neurological disorders and has potential therapeutic uses. However, it has some limitations in lab experiments, and future research is needed to explore its full potential.
Méthodes De Synthèse
The synthesis of 1-(3-Cyclopentylpropyl)piperidine involves the reaction of cyclopentylmagnesium bromide with 1-bromo-3-chloropropane, followed by the reaction of the resulting compound with piperidine. The final product is obtained through purification and isolation processes. The purity of 1-(3-Cyclopentylpropyl)piperidine can be determined by using analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
1-(3-Cyclopentylpropyl)piperidine has been used in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. 1-(3-Cyclopentylpropyl)piperidine has been used to study the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Numéro CAS |
100539-07-9 |
|---|---|
Nom du produit |
1-(3-Cyclopentylpropyl)piperidine |
Formule moléculaire |
C13H25N |
Poids moléculaire |
195.34 g/mol |
Nom IUPAC |
1-(3-cyclopentylpropyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-4-10-14(11-5-1)12-6-9-13-7-2-3-8-13/h13H,1-12H2 |
Clé InChI |
MWKGPKUQBKGGGI-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2CCCC2 |
SMILES canonique |
C1CCN(CC1)CCCC2CCCC2 |
Synonymes |
Piperidine, 1-(3-cyclopentylpropyl)- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



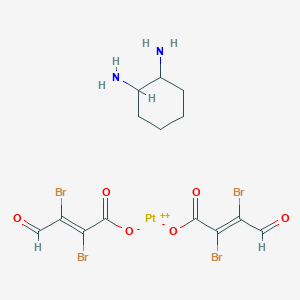
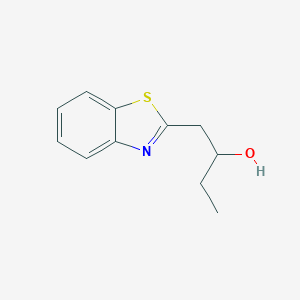
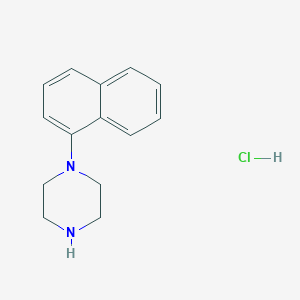
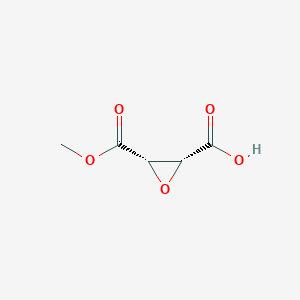
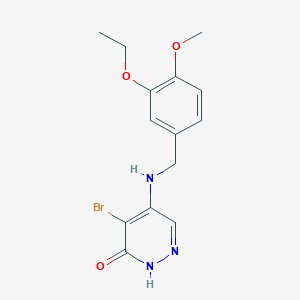
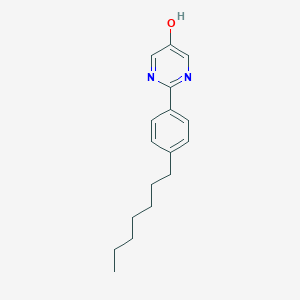
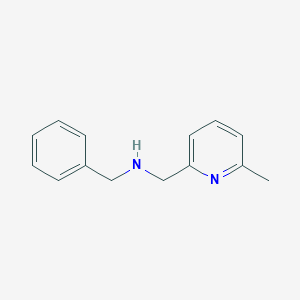
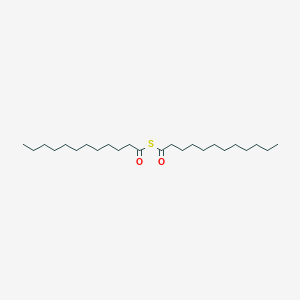
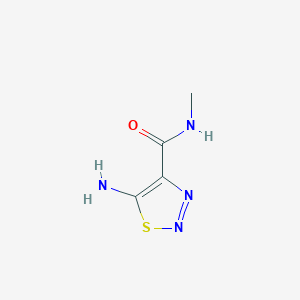
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
